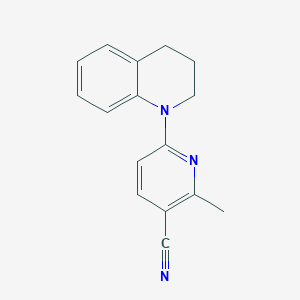

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile

Beschreibung

Eigenschaften

Molekularformel |

C16H15N3 |

|---|---|

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H15N3/c1-12-14(11-17)8-9-16(18-12)19-10-4-6-13-5-2-3-7-15(13)19/h2-3,5,7-9H,4,6,10H2,1H3 |

InChI-Schlüssel |

ODEBSITZJBCAPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-methylnicotinonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is part of a broader class of dihydroquinoline-containing nicotinonitriles. Below is a comparative analysis of its analogs based on substituent positioning, molecular weight, and functional groups.

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Position: The 2-methylnicotinonitrile derivative (target compound) vs. the 4-methyl isomer (CAS 1355180-88-9) demonstrates how positional isomerism influences steric and electronic properties. The 2-methyl group may enhance steric hindrance, affecting binding to biological targets compared to the 4-methyl analog .

The ester group also allows further derivatization via hydrolysis . Patent compounds with tetrahydrofuran-3-yl-oxy and trifluoromethyl substituents (e.g., M+1 = 578) exhibit higher molecular weights and complexity, likely targeting specific enzymatic pockets in drug discovery .

Pharmacological Potential: The piperidinylidene acetamide substituent in patent compounds (e.g., M+1 = 524) introduces a secondary amide bond, which may enhance hydrogen bonding and stability in biological systems .

Biologische Aktivität

The compound 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a derivative of quinoline and nicotinonitrile, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is with a molecular weight of approximately 200.25 g/mol. The compound features a quinoline moiety fused with a nicotinonitrile group, which may contribute to its unique biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 200.25 g/mol |

| Functional Groups | Quinoline, Nitrile |

Research indicates that compounds similar to 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile exhibit various biological activities:

- Antimicrobial Activity : Studies show that quinoline derivatives possess significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, providing a basis for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of related quinoline compounds. The results indicated that modifications in the structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Cells : In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Activity : Research published in Phytotherapy Research highlighted the anti-inflammatory potential of similar compounds. These studies showed inhibition of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis

To illustrate the biological activity of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile relative to other compounds, the following table summarizes key findings:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile | Antimicrobial | 15 | |

| 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde | Anticancer (HeLa cells) | 12 | Journal of Medicinal Chemistry |

| 3-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid | Anti-inflammatory | 10 | Phytotherapy Research |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.